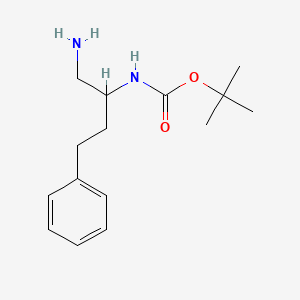
2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene; 97% is a useful research compound. Its molecular formula is C14H17ClO2 and its molecular weight is 252.73 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene; 97% is 252.0917075 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene; 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene; 97% including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Degradation Studies
Research on the thermal degradation of commercial epoxy resins, which may involve similar compounds to 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, has identified various degradation products and proposed mechanisms for their formation. This study provides insights into the stability and decomposition pathways of epoxy polymers under high temperatures, which is critical for their application in various industries (Grassie, Guy, & Tennent, 1986).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical studies offer a deeper understanding of the molecular structure, bonding, and potential biological interactions of complex molecules. Such research can inform the design of new compounds with specific properties or biological activities. While the studies might not directly involve 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, they exemplify the methodologies used in exploring the potential applications of complex organic compounds (Viji et al., 2020).
Synthetic Chemistry and Catalysis
Research into the cyclo-oligomerization and rearrangement of phenylated diynes under phase transfer conditions highlights the synthetic versatility and potential applications of phenylated compounds in creating complex molecular architectures. Such synthetic methodologies can be applied to a wide range of compounds, including those similar to 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, for the development of new materials or pharmaceuticals (Badrieh et al., 1991).
Electronic and Photonic Device Applications
The controlled polymerization of pi-conjugated organic polymers, such as regioregular poly(3-hexylthiophene), demonstrates the importance of precise molecular design in the development of materials for electronic and photonic devices. This research underscores the potential of carefully designed organic compounds, like 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, in advancing technology in these fields (Bronstein & Luscombe, 2009).
Propiedades
IUPAC Name |
2-[3-(2-chloroprop-2-enyl)phenoxy]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-11(15)9-12-5-4-6-13(10-12)17-14-7-2-3-8-16-14/h4-6,10,14H,1-3,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUTVBYMKAVKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)OC2CCCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B6335593.png)
![Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335595.png)
![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)
![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)


![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)
